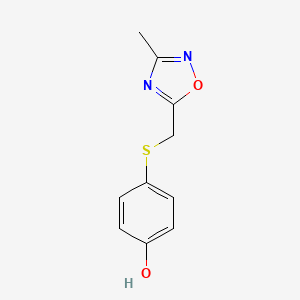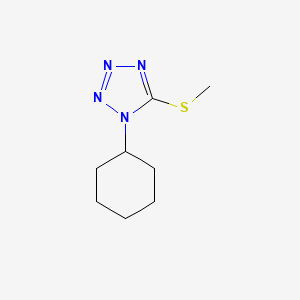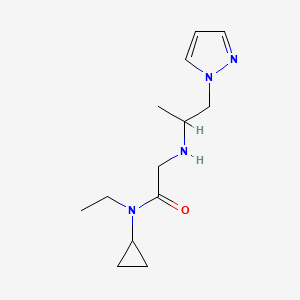![molecular formula C13H23NO2 B7571091 3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one](/img/structure/B7571091.png)
3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one, also known as CX717, is a potent and selective positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The AMPA receptor is a type of ionotropic glutamate receptor that is involved in the regulation of synaptic plasticity, learning, and memory. CX717 has shown promising results in preclinical studies as a cognitive enhancer and has potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
Wirkmechanismus
3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one acts as a positive allosteric modulator of the AMPA receptor by binding to a specific site on the receptor and enhancing its response to glutamate, the primary excitatory neurotransmitter in the brain. This results in an increase in the strength of synaptic transmission and the induction of LTP, which is thought to underlie the cognitive-enhancing effects of 3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one.
Biochemical and Physiological Effects:
In addition to its cognitive-enhancing effects, 3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one has been shown to have other biochemical and physiological effects. 3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one has been demonstrated to increase wakefulness and reduce sleep in animal models, suggesting a potential role in the treatment of sleep disorders. 3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one as a research tool is its selectivity for the AMPA receptor, which allows for the specific modulation of this receptor without affecting other glutamate receptors. However, one limitation of 3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one is its relatively short half-life in vivo, which may limit its efficacy in certain experimental paradigms.
Zukünftige Richtungen
There are several potential future directions for research on 3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one. One area of interest is the development of more potent and selective AMPA receptor modulators based on the structure of 3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one. Another area of interest is the investigation of the therapeutic potential of 3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one in cognitive disorders such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to elucidate the mechanisms underlying the biochemical and physiological effects of 3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one, as well as its potential role in the treatment of sleep disorders and anxiety.
Synthesemethoden
The synthesis of 3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one involves a multi-step process starting with the reaction of cyclohexylmethylamine with 2-bromo-5-methyltetrahydrofuran to form the intermediate 3-(cyclohexylmethylamino)-5-methyltetrahydrofuran. This intermediate is then converted to 3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one through a series of steps involving oxidation, deprotection, and cyclization reactions.
Wissenschaftliche Forschungsanwendungen
3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one has been extensively studied in preclinical models for its cognitive-enhancing effects. In animal studies, 3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one has been shown to improve learning and memory in various behavioral tasks, including the Morris water maze and novel object recognition tests. 3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one has also been demonstrated to enhance synaptic plasticity and increase long-term potentiation (LTP) in the hippocampus, a brain region critical for learning and memory.
Eigenschaften
IUPAC Name |
3-[cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-10-8-12(13(15)16-10)14(2)9-11-6-4-3-5-7-11/h10-12H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQHDMFGLUNFGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)O1)N(C)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetic acid](/img/structure/B7571052.png)


![5-[(2,5-Dichlorothiophen-3-yl)sulfonylamino]-2,4-difluorobenzoic acid](/img/structure/B7571078.png)




